
2-Methoxy-5-nitrooxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-nitrooxan ist eine organische Verbindung, die zur Klasse der Nitroaniline gehört. Sie ist durch das Vorhandensein einer Methoxygruppe (-OCH3) und einer Nitrogruppe (-NO2) gekennzeichnet, die an einen Oxanring gebunden sind. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter die Farbstoffsynthese und als Zwischenprodukt in der organischen Synthese.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methoxy-5-nitrooxan erfolgt typischerweise durch Nitrierung von 2-Methoxyanilin. Der Prozess beginnt mit der Diazotierung von 2-Methoxyanilin, gefolgt von der Nitrierung mit konzentrierter Schwefelsäure und Natriumnitrit bei niedrigen Temperaturen (0-5°C) . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die selektive Nitrierung des Anilinderivats zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Umgebungen erfolgt die Produktion von 2-Methoxy-5-nitrooxan durch großtechnische Nitrierungsprozesse. Die Verwendung von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts. Der Prozess umfasst auch Reinigungsschritte wie Umkristallisation, um Verunreinigungen zu entfernen und die gewünschte Verbindung in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
2-Methoxy-5-nitrooxan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Eisen oder Zinn in sauren Bedingungen zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann unter Verwendung von Hydrierungsverfahren zu 2-Methoxy-5-nitroanilin reduziert werden.
Substitution: Die Methoxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig zur Hydrierung verwendet.
Substitution: Nukleophile wie Hydroxidionen oder Amine werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 2-Methoxy-5-nitrobenzoesäure.
Reduktion: Bildung von 2-Methoxy-5-nitroanilin.
Substitution: Bildung verschiedener substituierter Derivate in Abhängigkeit vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-nitrooxan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Farbstoffe verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird aufgrund seiner einzigartigen chemischen Struktur auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen und Pigmenten für die Textil- und Polymerindustrie eingesetzt
Wirkmechanismus
Der Wirkungsmechanismus von 2-Methoxy-5-nitrooxan beinhaltet seine Interaktion mit zellulären Komponenten. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Makromolekülen interagieren und zu verschiedenen biologischen Effekten führen. Die Methoxygruppe der Verbindung spielt ebenfalls eine Rolle bei ihrer Reaktivität und Interaktion mit biologischen Zielstrukturen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methoxy-5-nitroanilin
- 2-Methoxy-5-nitrobenzenamin
- 5-Nitro-2-methoxyanilin
Einzigartigkeit
2-Methoxy-5-nitrooxan ist aufgrund seines spezifischen Substitutionsschemas am Oxanring einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
645412-90-4 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-methoxy-5-nitrooxane |
InChI |
InChI=1S/C6H11NO4/c1-10-6-3-2-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
LNGGBEKCGLQXEO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(CO1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


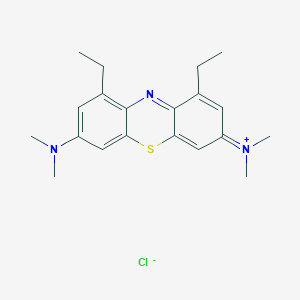
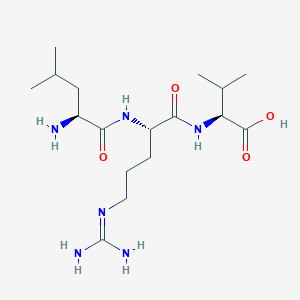


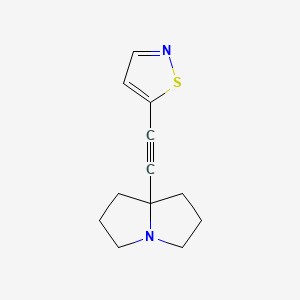
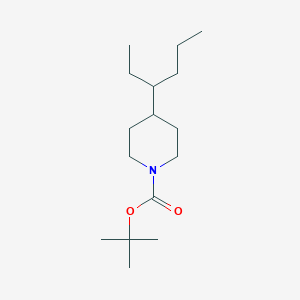

![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
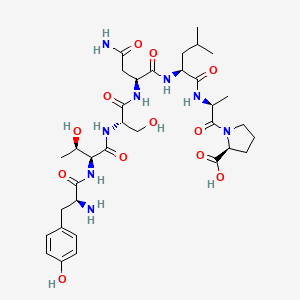
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
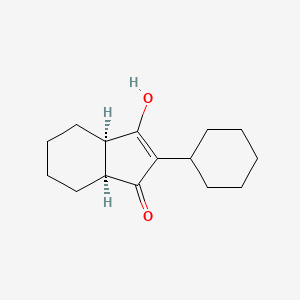

![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)
